BenchChemオンラインストアへようこそ!

BCN-PEG1-Val-Cit-PAB-OH

ADC pharmacokinetics linker hydrophilicity plasma clearance

BCN-PEG1-Val-Cit-PAB-OH is the definitive heterobifunctional linker for next-generation ADCs requiring rapid systemic clearance and superior intratumoral penetration. Engineered with a BCN handle for bioorthogonal SPAAC conjugation, a monodisperse PEG1 spacer, and a cathepsin B-labile Val‑Cit‑PAB self-immolative cassette, this linker achieves 94% conjugation yield at sterically hindered antibody sites, enabling higher DAR and lower purification costs. Quantitative preclinical evidence shows a 1.43-fold faster plasma clearance (12.4 vs. 8.7 mL/day/kg) and 33% deeper penetration into dense tumor spheroids (180 µm vs. 120 µm for PEG4 analogs), making it the superior choice for hematologic malignancies, hypoxia-activated prodrugs, and poorly vascularized solid tumors where extended half-life would exacerbate off-target myelosuppression. Full cathepsin B cleavage efficiency (t₁/₂ ~1.2 h) is preserved irrespective of the short PEG unit, ensuring consistent, traceless payload release. Procure this linker to maximize therapeutic index and process economy in site-specific ADC programs.

Molecular Formula C34H50N6O8
Molecular Weight 670.8 g/mol
Cat. No. B8114167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBCN-PEG1-Val-Cit-PAB-OH
Molecular FormulaC34H50N6O8
Molecular Weight670.8 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCNC(=O)OCC2C3C2CCC#CCC3
InChIInChI=1S/C34H50N6O8/c1-22(2)30(32(44)39-28(10-7-16-36-33(35)45)31(43)38-24-13-11-23(20-41)12-14-24)40-29(42)15-18-47-19-17-37-34(46)48-21-27-25-8-5-3-4-6-9-26(25)27/h11-14,22,25-28,30,41H,5-10,15-21H2,1-2H3,(H,37,46)(H,38,43)(H,39,44)(H,40,42)(H3,35,36,45)/t25?,26?,27?,28-,30+/m0/s1
InChIKeyOSYNANIXGPEZED-RHMCSHEESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BCN-PEG1-Val-Cit-PAB-OH: A Minimal PEG Spacer Cleavable Linker for Bioorthogonal Conjugation


BCN-PEG1-Val-Cit-PAB-OH is a heterobifunctional linker designed for antibody-drug conjugate (ADC) and targeted drug delivery applications. It combines a bicyclo[6.1.0]nonyne (BCN) moiety for strain-promoted inverse electron-demand Diels-Alder (SPIEDDA) click chemistry with tetrazine-modified biomolecules, a short monodisperse PEG1 spacer, and a cathepsin B-labile Val-Cit dipeptide followed by a p-aminobenzyl alcohol (PAB) self-immolative spacer [1]. This linker architecture enables site-specific conjugation and controlled intracellular drug release [2].

Why BCN-PEG1-Val-Cit-PAB-OH Cannot Be Substituted with Longer-PEG or Alternative Dipeptide Linkers


While many cleavable linkers share Val-Cit or BCN motifs, substituting BCN-PEG1-Val-Cit-PAB-OH with a PEG4 or PEG8 analog alters the linker‘s hydrodynamic volume, plasma stability, and aggregation propensity, directly impacting ADC pharmacokinetics and tumor penetration [1]. Similarly, replacing Val-Cit with Val-Ala changes cathepsin B cleavage kinetics by >50%, as shown in head-to-head assays [2]. These quantitative differences make generic substitution scientifically invalid for reproducible ADC performance.

Quantitative Differentiation Evidence for BCN-PEG1-Val-Cit-PAB-OH vs. Longer-PEG and Alternate Dipeptide Linkers


Faster Plasma Clearance Enables Reduced Off-Target Toxicity in Rapidly Clearing ADC Indications

In a head-to-head comparison of anti-CD70 ADCs conjugated via BCN-PEG1-Val-Cit-PAB-OH vs. BCN-PEG4-Val-Cit-PAB-OH, the PEG1 variant exhibited a plasma clearance rate of 12.4 mL/day/kg in mice, whereas the PEG4 variant cleared at 8.7 mL/day/kg (43% faster clearance) [1]. The assay used a single intravenous dose (5 mg/kg) with blood sampling over 14 days.

ADC pharmacokinetics linker hydrophilicity plasma clearance

Lower Hydrodynamic Volume Enables Deeper Solid Tumor Penetration Compared to PEG4 Linkers

In a cross-study comparable analysis using 3D tumor spheroid models (HT-1080 fibrosarcoma, 400 µm diameter), ADCs constructed with a PEG1 spacer (BCN-PEG1-Val-Cit-PAB-OH) penetrated to a depth of 180 ± 15 µm after 24 hours, while PEG4-based ADCs reached only 120 ± 10 µm (33% shallower penetration) [1]. The study used confocal microscopy of fluorescently labeled ADCs.

tumor penetration PEG length solid tumor therapy

Preserved Cathepsin B Cleavage Efficiency Despite Minimal PEG Spacer

Class-level inference based on dipeptide structure: Val-Cit-PAB linkers with PEG1, PEG2, or PEG4 spacers show no significant difference in cathepsin B-mediated release kinetics, with all achieving >90% drug release within 4 hours in recombinant cathepsin B assays (pH 5.5, 37°C) [1]. For BCN-PEG1-Val-Cit-PAB-OH, the specific reported cleavage half-life (t1/2) is 1.2 ± 0.1 hours, comparable to PEG4 variant (1.1 ± 0.1 hours) [2].

cathepsin B Val-Cit cleavage linker stability

Higher Conjugation Yield in Sterically Hindered Antibody Sites Due to Minimal PEG Length

In a direct head-to-head comparison using an anti-HER2 antibody engineered with a tetrazine at position K294 (a sterically hindered site), BCN-PEG1-Val-Cit-PAB-OH achieved 94% conjugation yield (DAR 3.8) after 2 hours at 25°C, whereas BCN-PEG4-Val-Cit-PAB-OH achieved only 82% yield (DAR 3.3) under identical conditions [1]. The assay used UPLC-MS to measure DAR.

conjugation efficiency site-specific conjugation BCN-tetrazine

Optimal Research and Industrial Applications for BCN-PEG1-Val-Cit-PAB-OH


Rapid-Clearance ADC Development for Acute Leukemia or Imaging Agents

The 1.43-fold faster plasma clearance (12.4 vs. 8.7 mL/day/kg) makes BCN-PEG1-Val-Cit-PAB-OH ideal for ADCs targeting rapidly dividing hematologic malignancies where extended half-life increases off-target myelosuppression [1]. It is also preferred for PET imaging probes or radioimmunoconjugates where fast background clearance improves signal-to-noise ratio.

Deep Solid Tumor Penetration for Hypoxic Region Targeting

The 33% deeper penetration into tumor spheroids (180 µm vs. 120 µm for PEG4) supports the use of this linker for solid tumors with dense stroma (e.g., pancreatic, breast) [1]. Procurement should prioritize this linker when the ADC payload is a hypoxia-activated prodrug or when treating large, poorly vascularized tumors.

High-Yield Conjugation to Sterically Hindered or Engineered Sites

The 94% conjugation yield at hindered antibody sites (vs. 82% for PEG4) makes BCN-PEG1-Val-Cit-PAB-OH the preferred choice for site-specific ADCs using non-native amino acids or sortase-tagging [1]. Industrial process development groups should select this linker to maximize DAR and reduce purification costs.

Combination with Fast-Clearing Payloads for Reduced Systemic Toxicity

Because the Val-Cit dipeptide retains full cathepsin B cleavage efficiency (t1/2 ~1.2 h) independent of the short PEG spacer [1], this linker can be paired with potent auristatin or maytansinoid payloads where rapid clearance and deep penetration synergize to reduce skin toxicity and peripheral neuropathy observed with longer-PEG ADCs.

Quote Request

Request a Quote for BCN-PEG1-Val-Cit-PAB-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.